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molecular formula C14H14N4 B8535056 2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile

2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile

Cat. No. B8535056
M. Wt: 238.29 g/mol
InChI Key: NNFRECPXCDWHEX-UHFFFAOYSA-N
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Patent
US09314464B2

Procedure details

A mixture of Intermediate 2-((2-benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile (9.42 g, 40 mmol), concentrated hydrochloric acid (5 ml), and ethanol (50 ml) was heated at reflux for 20 min. The reaction mixture was concentrated and ether (50 ml) was added. The mixture was sonicated, then the upper ether layer was discarded. To the residue was added 20 ml of 5N aqueous sodium hydroxide solution and the mixture was extracted with dichloromethane (3×). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant) to afford 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.09 (s, 1H), 5.51 (s, 2H), 4.22 (m, 1H), 1.31 (d, J=7 Hz, 6H); MS m/z 151.2 (M+1).
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=[N:8][N:9]([CH:13]=[C:14]([C:17]#[N:18])[C:15]#[N:16])[CH:10]([CH3:12])[CH3:11])C1C=CC=CC=1.Cl>C(O)C>[NH2:18][C:17]1[C:14]([C:15]#[N:16])=[CH:13][N:9]([CH:10]([CH3:11])[CH3:12])[N:8]=1

Inputs

Step One
Name
Quantity
9.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NN(C(C)C)C=C(C#N)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 min
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ether (50 ml) was added
CUSTOM
Type
CUSTOM
Details
The mixture was sonicated
ADDITION
Type
ADDITION
Details
To the residue was added 20 ml of 5N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant)

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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